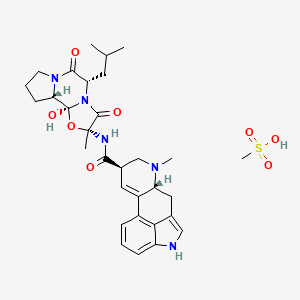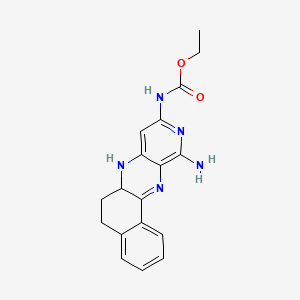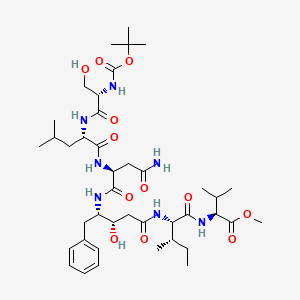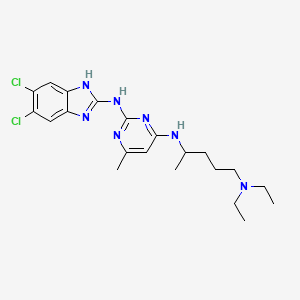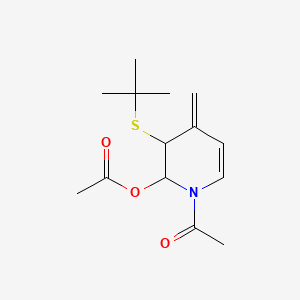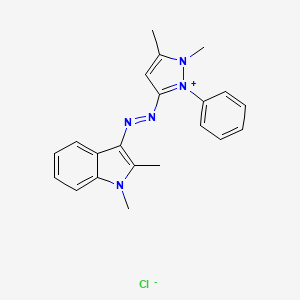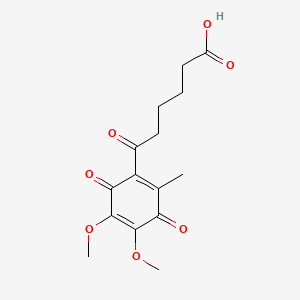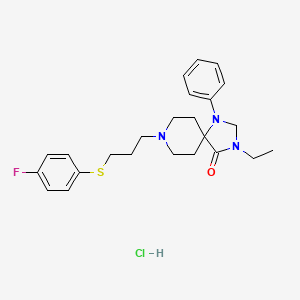
2'F-dd-L-araC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-2’,3’-dideoxy-L-arabinocytidine (2’F-dd-L-araC) is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a valuable tool in various scientific research fields. The incorporation of a fluorine atom at the 2’ position and the removal of the 3’ hydroxyl group are key features that distinguish it from natural nucleosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’F-dd-L-araC typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable arabinose derivative, followed by the introduction of the cytidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’F-dd-L-araC may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the high demand for this compound in research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2’F-dd-L-araC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups to create new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cytidine derivatives, while substitution reactions can produce a wide range of analogs with potential biological activity.
Aplicaciones Científicas De Investigación
2’F-dd-L-araC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: 2’F-dd-L-araC is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’F-dd-L-araC involves its incorporation into DNA during replication. The presence of the fluorine atom and the absence of the 3’ hydroxyl group prevent proper DNA elongation, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, disrupting the replication process.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’,3’-dideoxycytidine (2’F-ddC): Similar structure but lacks the L-arabino configuration.
2’-Fluoroarabinonucleic acid (2’F-araC): Contains the arabino configuration but retains the 3’ hydroxyl group.
2’,3’-Dideoxycytidine (ddC): Lacks both the fluorine atom and the arabino configuration.
Uniqueness
2’F-dd-L-araC is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the L-arabino configuration enhances its stability and efficacy in biological systems, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
177365-14-9 |
|---|---|
Fórmula molecular |
C9H12FN3O3 |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2S,4S,5S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8-/m0/s1 |
Clave InChI |
HNSUDSIHCJEYQG-HAFWLYHUSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)F |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


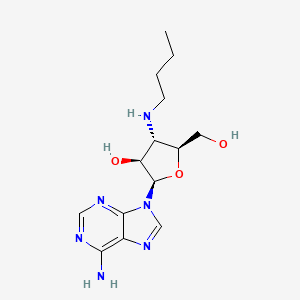
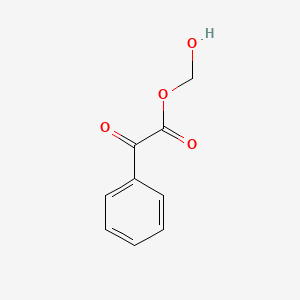
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

